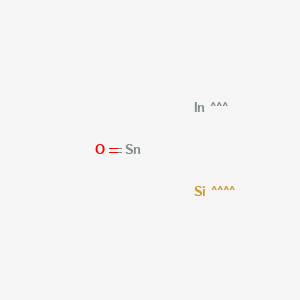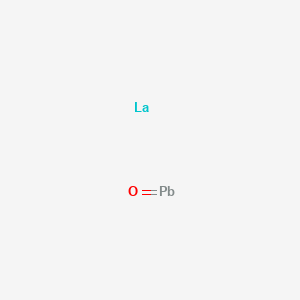![molecular formula C15H33NO2S B14248877 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol CAS No. 439084-54-5](/img/structure/B14248877.png)
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is an organic compound with the molecular formula C₁₅H₃₃NO₂S and a molecular weight of 291.49 g/mol . This compound is characterized by its thiol group (-SH) and its long aliphatic chain, which includes ethoxy and aminoethoxy groups. It is often used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol typically involves multiple steps. One common method includes the reaction of 11-bromoundecane with 2-(2-aminoethoxy)ethanol in the presence of a base such as sodium hydride (NaH) to form the intermediate 11-[2-(2-aminoethoxy)ethoxy]undecane. This intermediate is then treated with thiourea followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for various assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
Mécanisme D'action
The mechanism of action of 11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is largely dependent on its functional groups. The thiol group can form strong bonds with metals, making it useful in the formation of metal-thiol complexes. The amino group can participate in hydrogen bonding and nucleophilic reactions, which are essential in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Similar structure but lacks the long aliphatic chain and thiol group.
11-Bromoundecane: Similar aliphatic chain but lacks the ethoxy and aminoethoxy groups.
Uniqueness
11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol is unique due to its combination of a long aliphatic chain, ethoxy, aminoethoxy, and thiol groups. This combination imparts unique chemical reactivity and makes it suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
439084-54-5 |
|---|---|
Formule moléculaire |
C15H33NO2S |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
11-[2-(2-aminoethoxy)ethoxy]undecane-1-thiol |
InChI |
InChI=1S/C15H33NO2S/c16-10-12-18-14-13-17-11-8-6-4-2-1-3-5-7-9-15-19/h19H,1-16H2 |
Clé InChI |
KDMPEUREKZHHPF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCOCCOCCN)CCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


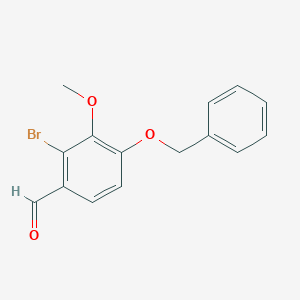
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
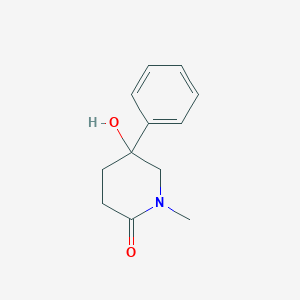

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
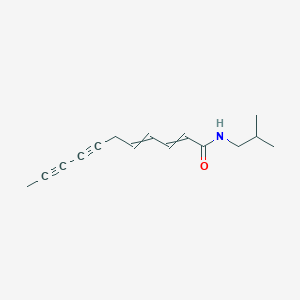
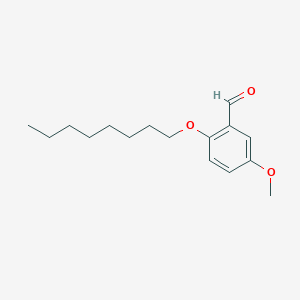
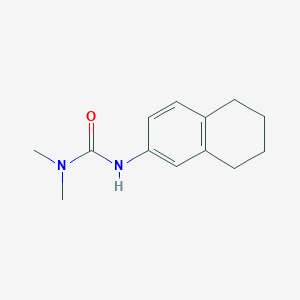
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)
